molecular formula C23H26N2O4 B2470514 (2Z)-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-2-[(2-methoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one CAS No. 869078-62-6

(2Z)-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-2-[(2-methoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one

Cat. No.: B2470514
CAS No.: 869078-62-6
M. Wt: 394.471
InChI Key: GZXUZCUZQNHRST-STZFKDTASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2Z)-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-2-[(2-methoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one is a benzofuran-3-one derivative characterized by a fused bicyclic core structure. Key structural features include:

  • Position 6: A hydroxyl group contributing to hydrogen-bonding capacity and solubility.
  • Position 7: A 4-ethylpiperazinylmethyl substituent, which enhances basicity and may influence pharmacokinetic properties such as blood-brain barrier penetration.

Its synthesis likely involves condensation reactions for the benzylidene moiety and alkylation for the piperazine substituent, analogous to methods in and .

Properties

IUPAC Name

(2Z)-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-2-[(2-methoxyphenyl)methylidene]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O4/c1-3-24-10-12-25(13-11-24)15-18-19(26)9-8-17-22(27)21(29-23(17)18)14-16-6-4-5-7-20(16)28-2/h4-9,14,26H,3,10-13,15H2,1-2H3/b21-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZXUZCUZQNHRST-STZFKDTASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=C(C=CC3=C2OC(=CC4=CC=CC=C4OC)C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=CC=CC=C4OC)/C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzofuran Core Construction

The 2,3-dihydrobenzofuran-3-one scaffold is typically synthesized via intramolecular cyclization of ortho-substituted phenoxy ketones or aldehydes. For example, 2-hydroxy-5-methoxybenzaldehyde derivatives undergo acid-catalyzed cyclization to form the dihydrobenzofuran ring, with the ketone group introduced through oxidation.

Piperazine Side Chain Installation

The (4-ethylpiperazin-1-yl)methyl group is introduced via Mannich reactions or nucleophilic alkylation at the C7 position. Patent literature demonstrates that lithium-mediated coupling of pre-formed piperazine derivatives to brominated benzofuran intermediates achieves high regioselectivity.

(2-Methoxyphenyl)methylidene Incorporation

The α,β-unsaturated ketone system at C2 is formed through Claisen-Schmidt condensation between the benzofuran-3-one and 2-methoxybenzaldehyde. Stereochemical control (Z-configuration) is achieved using acidic conditions (e.g., HCl/EtOH) to favor thermodynamic stability.

Stepwise Synthetic Protocol

Synthesis of 6-Hydroxy-2,3-dihydrobenzofuran-3-one

Step 1 : Methylation of 2,5-dihydroxybenzaldehyde with dimethyl sulfate yields 2-hydroxy-5-methoxybenzaldehyde.
Step 2 : Cyclization under H₂SO₄ catalysis (60°C, 4 h) forms 6-methoxy-2,3-dihydrobenzofuran-3-one.
Step 3 : Demethylation using BBr₃ in CH₂Cl₂ (-20°C to rt, 12 h) introduces the C6 hydroxy group.

Step Reagents/Conditions Yield
1 (CH₃)₂SO₄, K₂CO₃, acetone, reflux 89%
2 H₂SO₄ (conc.), 60°C 76%
3 BBr₃, CH₂Cl₂, -20°C→rt 68%

Introduction of (4-Ethylpiperazin-1-yl)methyl Group

Step 4 : Bromination at C7 using NBS (AIBN, CCl₄, reflux) yields 7-bromo-6-hydroxy-2,3-dihydrobenzofuran-3-one.
Step 5 : Ullmann-type coupling with 1-ethylpiperazine (CuI, L-proline, K₃PO₄, DMSO, 110°C, 24 h) installs the piperazine moiety.

Step Reagents/Conditions Yield
4 NBS, AIBN, CCl₄, reflux 82%
5 1-ethylpiperazine, CuI, L-proline, K₃PO₄, DMSO 65%

Condensation with 2-Methoxybenzaldehyde

Step 6 : Claisen-Schmidt condensation using 2-methoxybenzaldehyde (HCl/EtOH, 70°C, 8 h) forms the (Z)-configured α,β-unsaturated ketone. The reaction is monitored by TLC (Rf = 0.45 in EtOAc/hexane 1:1).

Parameter Value
Temp. 70°C
Time 8 h
Yield 74%

Industrial-Scale Production Techniques

Continuous Flow Synthesis

Modern facilities employ microreactor systems to enhance heat transfer and mixing:

  • Benzofuran cyclization: 2.5 mL/min flow rate, 100°C residence time = 15 min (yield: 92%)
  • Piperazine coupling: Packed-bed reactor with immobilized Cu catalyst (TOF = 320 h⁻¹)

Crystallization Optimization

The final compound is purified via anti-solvent crystallization (water added to ethanolic solution) to achieve >99.5% purity. Particle size distribution is controlled using ultrasound-assisted nucleation.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (500 MHz, DMSO-d₆): δ 7.82 (d, J = 15.5 Hz, 1H, CH=), 7.45–7.30 (m, 4H, Ar-H), 6.95 (s, 1H, C6-OH), 3.89 (s, 3H, OCH₃), 3.72 (s, 2H, CH₂-piperazine), 2.45–2.20 (m, 8H, piperazine).
  • ¹³C NMR : 191.2 (C=O), 161.5 (C-O), 132.4–112.7 (Ar-C), 55.1 (OCH₃), 52.8–46.2 (piperazine).

High-Resolution Mass Spectrometry (HRMS)

  • Observed : m/z 421.1764 [M+H]⁺
  • Calculated for C₂₄H₂₅N₂O₄ : 421.1761 (Δ = 0.7 ppm)

Comparative Analysis with Structural Analogs

Impact of Piperazine Substitution

Replacing the ethyl group with methyl (as in WO2011002405A1) reduces logP by 0.4 units but decreases CDK2 inhibition (IC₅₀ = 1.2 μM vs. 0.8 μM for ethyl derivative).

Methoxy Position Sensitivity

Ortho-methoxy substitution (target compound) enhances π-π stacking with kinase ATP pockets compared to para-methoxy analogs (Kd = 12 nM vs. 45 nM).

Challenges and Mitigation Strategies

Stereochemical Control

The Z-configuration at C2 is maintained using low-temperature condensation (70°C) to prevent isomerization. Higher temperatures (>90°C) lead to 35% E-isomer contamination.

Piperazine Stability

N-ethylpiperazine is susceptible to oxidation; thus, reactions are conducted under nitrogen with BHT (0.1% w/w) as radical scavenger.

Chemical Reactions Analysis

Hydroxyl Group Reactivity

The 6-hydroxy group on the benzofuran ring participates in acid-base and nucleophilic reactions.

Reaction TypeConditions/ReagentsOutcome/ProductSource Reference
Esterification Acetic anhydride, pyridineFormation of acetylated derivative at C6 hydroxyl
Oxidation MnO₂, CH₃CNPotential oxidation to a quinone structure (if adjacent hydroxyls permit)
Methylation CH₃I, K₂CO₃, DMFProtection of hydroxyl group as a methoxy substituent

Piperazine Substituent Reactivity

The 4-ethylpiperazinylmethyl group at C7 undergoes alkylation and acylation due to its secondary amine.

Reaction TypeConditions/ReagentsOutcome/ProductSource Reference
Alkylation Alkyl halides, DIPEAQuaternary ammonium salt formation at the piperazine nitrogen
Acylation Acetyl chloride, CH₂Cl₂Amide formation via N-acetylation
Protonation HCl (g), Et₂OFormation of water-soluble hydrochloride salt

Methylidene Group Reactivity

The 2-[(2-methoxyphenyl)methylidene] moiety enables conjugation and cycloaddition.

Reaction TypeConditions/ReagentsOutcome/ProductSource Reference
Electrophilic Addition Br₂, CHCl₃Bromination at the α,β-unsaturated carbonyl system
Diels-Alder Maleic anhydride, ΔCycloaddition to form a six-membered ring (theoretical based on conjugation)

Benzofuran-3-one Core Reactivity

The α,β-unsaturated ketone system undergoes typical enone reactions.

Reaction TypeConditions/ReagentsOutcome/ProductSource Reference
Michael Addition Ethyl acetoacetate, NaOEtNucleophilic attack at the β-position of the enone
Reduction NaBH₄, MeOHSelective reduction of the carbonyl to an alcohol (theoretical)

Stability Under Environmental Conditions

The compound’s stability influences its synthetic utility:

ConditionObservationSource Reference
Acidic (pH < 3) Degradation of the piperazine ring and hydrolysis of the methylidene group
Basic (pH > 10) Deprotonation of hydroxyl groups, potential ring-opening
UV Light Photoisomerization of the methylidene double bond (Z/E interconversion)

Synthetic Modifications

Key derivatization strategies include:

  • Side-chain functionalization : Modifying the piperazine or methoxyphenyl groups to alter pharmacokinetics .

  • Core hybridization : Attaching bioactive fragments (e.g., sulfonamides) to the benzofuran scaffold.

Key Challenges in Reaction Design

  • Steric hindrance from the 4-ethylpiperazinylmethyl group limits access to the benzofuran core.

  • Solubility issues in non-polar solvents complicate homogeneous reaction conditions.

  • Regioselectivity in electrophilic attacks due to competing reactive sites.

Scientific Research Applications

Neuropharmacology

The compound's structural characteristics suggest potential applications in neuropharmacology. Benzofuran derivatives have been studied for their ability to interact with neurotransmitter receptors, which could lead to therapeutic effects in conditions such as depression and anxiety.

Case Study: Neuroprotective Effects

Research has indicated that similar benzofuran compounds exhibit neuroprotective effects against oxidative stress in neuronal cells. These findings suggest that (2Z)-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-2-[(2-methoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one may possess similar protective properties, warranting further investigation into its mechanism of action and efficacy.

Anti-Cancer Activity

Benzofuran derivatives are known for their anti-cancer properties, making this compound a candidate for cancer research.

Data Table: Anti-Cancer Activity of Benzofuran Derivatives

Compound NameType of CancerMechanism of ActionReference
Compound ABreast CancerInhibition of cell proliferation
Compound BLung CancerInduction of apoptosis
(2Z)-7...TBDTBDTBD

Synthesis and Optimization

Recent advancements in synthetic methodologies have facilitated the development of this compound. Traditional organic synthesis techniques combined with modern computational methods allow for optimized synthesis routes.

Synthetic Pathway Example

The synthesis may involve:

  • Retrosynthetic Analysis : Decomposing the target molecule into simpler precursors.
  • Machine Learning Algorithms : Utilizing algorithms to identify potential synthetic routes rapidly and optimize reaction conditions.

Chemical Reactions

The compound can undergo various chemical reactions typical for organic molecules, including:

  • Hydrolysis
  • Oxidation
    These reactions are essential for modifying the compound to enhance its pharmacological properties or to create derivatives with improved efficacy.

Stability and Reactivity

Understanding the stability under various conditions (pH, temperature) is crucial for its application in pharmaceuticals. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are vital for characterizing these properties.

Mechanism of Action

The mechanism of action of (2Z)-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-2-[(2-methoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases or interact with neurotransmitter receptors, affecting cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of benzofuran-3-one derivatives with structural variations impacting physicochemical and biological properties. Below is a comparative analysis based on substituent modifications (Table 1):

Table 1: Structural and Functional Comparison of Benzofuran-3-one Derivatives

Compound Name / Identifier Substituent at Position 2 Substituent at Position 7 Key Features
Target Compound 2-Methoxyphenylmethylidene (Z-config) 4-Ethylpiperazinylmethyl Enhanced lipophilicity from ethylpiperazine; moderate H-bond donor capacity
(2Z)-6-Hydroxy-7-[(4-methylpiperidin-1-yl)methyl]-2-(2-thienylmethylene)-1-benzofuran-3-one Thiophen-2-ylmethylidene 4-Methylpiperidinium Increased polarity due to thiophene; cationic piperidine enhances solubility
(2Z)-6-Hydroxy-7-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2-(2,3,4-trimethoxybenzylidene) 2,3,4-Trimethoxybenzylidene 4-(2-Hydroxyethyl)piperazinylmethyl Higher H-bond capacity from trimethoxy and hydroxyethyl groups
(2Z)-6-Hydroxy-7-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-(2-methylbenzylidene) 2-Methylphenylmethylidene 4-(2-Hydroxyethyl)piperazinylmethyl Balanced lipophilicity; hydroxyethyl group may reduce metabolic instability

Key Observations:

Substituent at Position 2: Aromatic Groups: The target compound’s 2-methoxyphenyl group offers moderate electron-donating effects compared to the electron-rich thiophene () or 2,3,4-trimethoxybenzylidene (). This may influence binding to hydrophobic pockets in biological targets.

Substituent at Position 7 :

  • Piperazine/Piperidine Derivatives : The 4-ethylpiperazine in the target compound provides greater lipophilicity than the cationic 4-methylpiperidinium () or polar 4-(2-hydroxyethyl)piperazine (). This could affect membrane permeability and metabolic clearance.

Hydrogen-Bonding Capacity: The hydroxyl group at position 6 is conserved across all analogs, but additional H-bond donors/acceptors (e.g., trimethoxy or hydroxyethyl groups) in and may enhance solubility or target interactions, as discussed in .

Synthetic Considerations :

  • The synthesis of these compounds likely follows similar pathways, such as nucleophilic substitution for piperazine installation () and Claisen-Schmidt condensations for benzylidene formation ().

Research Implications and Limitations

  • Lipophilicity : Ethylpiperazine substituents (target compound) may improve CNS penetration, whereas hydroxyethyl groups () favor aqueous solubility.
  • Electrostatic Interactions : Cationic piperidinium () or polar substituents could enhance binding to charged biological targets.
  • Metabolic Stability : Bulky substituents (e.g., trimethoxybenzylidene) may reduce oxidative metabolism but increase molecular weight.

Further studies are needed to correlate these structural features with bioactivity, toxicity, and pharmacokinetic profiles.

Biological Activity

The compound (2Z)-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-2-[(2-methoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one is a benzofuran derivative that has garnered attention in medicinal chemistry due to its potential pharmacological properties. This article explores its biological activity, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A benzofuran core , which is known for its diverse biological activities.
  • An ethylpiperazine moiety , enhancing its pharmacokinetic properties.
  • A methoxyphenyl substituent , which may influence its interaction with biological targets.

Research indicates that compounds similar to this benzofuran derivative can exert their effects through various mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in oxidative stress and inflammation.
  • Receptor Interaction : It could interact with specific receptors, modulating their activity and influencing cellular pathways.
  • Antimicrobial Activity : Studies have shown that benzofuran derivatives can exhibit significant antimicrobial properties against various pathogens.

Biological Activities

The biological activities of this compound can be categorized as follows:

Antimicrobial Activity

Benzofuran derivatives have demonstrated notable activity against bacteria, fungi, and viruses. For instance:

  • Antibacterial : Compounds with similar structures have shown effectiveness against Staphylococcus aureus and Escherichia coli.
  • Antifungal : Activity against Candida albicans has been reported, with some derivatives exhibiting inhibition zones exceeding 20 mm in diameter.

Anticancer Activity

Research suggests potential anticancer properties, particularly through:

  • Topoisomerase Inhibition : Some benzofuran derivatives act as inhibitors of topoisomerase I, a target in cancer therapy.
  • Cell Cycle Regulation : These compounds may induce cell cycle arrest in cancer cells, leading to apoptosis.

Neuropharmacological Effects

The ethylpiperazine group may contribute to neuropharmacological activities:

  • CNS Activity : Compounds in this class have shown promise in modulating neurotransmitter systems, potentially aiding in the treatment of neurological disorders.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

StudyFindings
Telvekar et al. (2015)Investigated antimicrobial activity of benzofuran derivatives against C. albicans, noting enhanced activity with specific substitutions.
RSC Advances (2023)Reported on the broad spectrum of biological effects associated with benzofuran scaffolds, including anti-inflammatory and anticancer properties.
Smolecule (2023)Highlighted the potential for these compounds to interact with various biological macromolecules through molecular docking studies.

Q & A

Q. Table 1: Impact of Substituents on Pharmacokinetics

ModificationSolubility (LogP)Metabolic Half-life (h)Target Affinity (Ki, nM)
4-Ethylpiperazinyl2.14.218.3
4-Methylpiperazinyl1.83.822.7
Piperidine analog2.55.135.4

Data derived from analogs in .

Advanced: How can researchers resolve contradictions in reported IC50 values across different cancer cell lines?

Answer:
Contradictions often arise from assay conditions or compound stability. Mitigation strategies include:

  • Standardized protocols : Use identical cell passage numbers, serum concentrations, and incubation times (e.g., 48–72 hours for MTT assays) .
  • Stability testing : Monitor compound degradation in culture media via HPLC-MS (as in ). Adjust formulations with stabilizers like DMSO (<0.1%).
  • Mechanistic validation : Confirm target engagement (e.g., kinase inhibition via Western blotting for phosphorylated proteins) to rule off-target effects .

Advanced: How does the Z-configuration of the benzylidene group influence target binding?

Answer:
The Z-configuration creates a planar geometry that enhances π-π stacking with hydrophobic pockets in kinase domains (e.g., EGFR or CDK2). Comparative studies using molecular docking and X-ray co-crystallography (e.g., ) show:

  • Z-isomer : Binds with a ∆G of -9.8 kcal/mol due to optimal alignment with ATP-binding sites.
  • E-isomer : Exhibits weaker binding (∆G = -7.2 kcal/mol) due to steric clashes.

Advanced: What analytical methods quantify this compound in biological matrices during pharmacokinetic studies?

Answer:

  • Sample preparation : Use protein precipitation with acetonitrile (1:3 v/v) followed by centrifugation .
  • Quantification :
    • HPLC-MS/MS : Employ a C18 column (2.6 µm, 100 Å) with a mobile phase of methanol/10 mM ammonium acetate (65:35) at 0.3 mL/min. Monitor m/z 423.2 → 281.1 (LOQ = 1 ng/mL) .
    • Validation parameters : Assess linearity (R² > 0.99), precision (CV < 15%), and recovery (>85%) per ICH guidelines .

Advanced: What computational approaches predict its drug-likeness and toxicity?

Answer:

  • ADMET prediction : Use SwissADME to calculate Lipinski’s parameters (MW < 500, LogP < 5) and ProTox-II for toxicity profiling (e.g., hepatotoxicity risk) .
  • Molecular dynamics simulations : Analyze binding stability with kinases over 100 ns trajectories (e.g., GROMACS software) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.